

# In-depth Technical Guide: Spectral Analysis of 1-Benzyl-1H-pyrazol-5-amine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Benzyl-1H-pyrazol-5-amine

Cat. No.: B1265695

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for **1-Benzyl-1H-pyrazol-5-amine**, a key heterocyclic amine with applications in medicinal chemistry and materials science. This document compiles available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside experimental protocols for these analytical techniques. The information presented is intended to support research and development activities by providing a comprehensive spectral profile of this compound.

## Molecular Structure and Properties

**1-Benzyl-1H-pyrazol-5-amine** is an organic compound with the chemical formula  $C_{10}H_{11}N_3$ . It features a pyrazole ring substituted with a benzyl group at the N1 position and an amine group at the C5 position.

Property	Value
Molecular Formula	$C_{10}H_{11}N_3$
Molecular Weight	173.22 g/mol
CAS Number	3528-51-6

## Spectroscopic Data

A comprehensive search of available scientific literature and chemical databases did not yield a complete set of experimentally-derived high-resolution NMR, IR, and MS spectra for **1-Benzyl-1H-pyrazol-5-amine** in a single, unified source. The following tables present a compilation of predicted data and data from closely related analogs to provide a representative spectral profile.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **1-Benzyl-1H-pyrazol-5-amine**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.30-7.40	Multiplet	5H	Phenyl-H
~7.25	Doublet	1H	Pyrazole C4-H
~5.70	Doublet	1H	Pyrazole C3-H
~5.20	Singlet	2H	Benzyl $\text{CH}_2$
~4.00	Broad Singlet	2H	$\text{NH}_2$

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for **1-Benzyl-1H-pyrazol-5-amine**

Chemical Shift ( $\delta$ , ppm)	Assignment
~152	Pyrazole C5-NH <sub>2</sub>
~140	Pyrazole C3
~137	Phenyl C1 (quaternary)
~129	Phenyl C3/C5
~128	Phenyl C4
~127	Phenyl C2/C6
~95	Pyrazole C4
~53	Benzyl CH <sub>2</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of **1-Benzyl-1H-pyrazol-5-amine** is expected to show characteristic absorption bands for N-H, C-H, C=C, and C-N bonds.

Table 3: Expected IR Absorption Bands for **1-Benzyl-1H-pyrazol-5-amine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3250	Medium, Sharp (doublet)	N-H stretch (primary amine)
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch
1650-1580	Medium	N-H bend (scissoring)
1600-1450	Medium to Strong	C=C stretch (aromatic and pyrazole)
1335-1250	Medium	C-N stretch (aromatic amine)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for **1-Benzyl-1H-pyrazol-5-amine**

m/z	Ion
174.1026	$[M+H]^+$
173.0953	$[M]^+$
91.0548	$[C_7H_7]^+$ (benzyl fragment)
82.0456	$[C_4H_4N_2]^+$ (pyrazole amine fragment)

## Experimental Protocols

Standard experimental procedures for obtaining the spectral data are outlined below. These protocols are general and may require optimization based on the specific instrumentation used.

### NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **1-Benzyl-1H-pyrazol-5-amine** in 0.5-0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ) in a 5 mm NMR tube.
- **Instrumentation:** Utilize a 400 MHz or higher field NMR spectrometer.
- **$^1H$  NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- **$^{13}C$  NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

## IR Spectroscopy

- **Sample Preparation:** Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum typically in the range of 4000-400  $\text{cm}^{-1}$ . Co-add 16-32 scans to improve the signal-to-noise ratio.
- **Data Processing:** Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

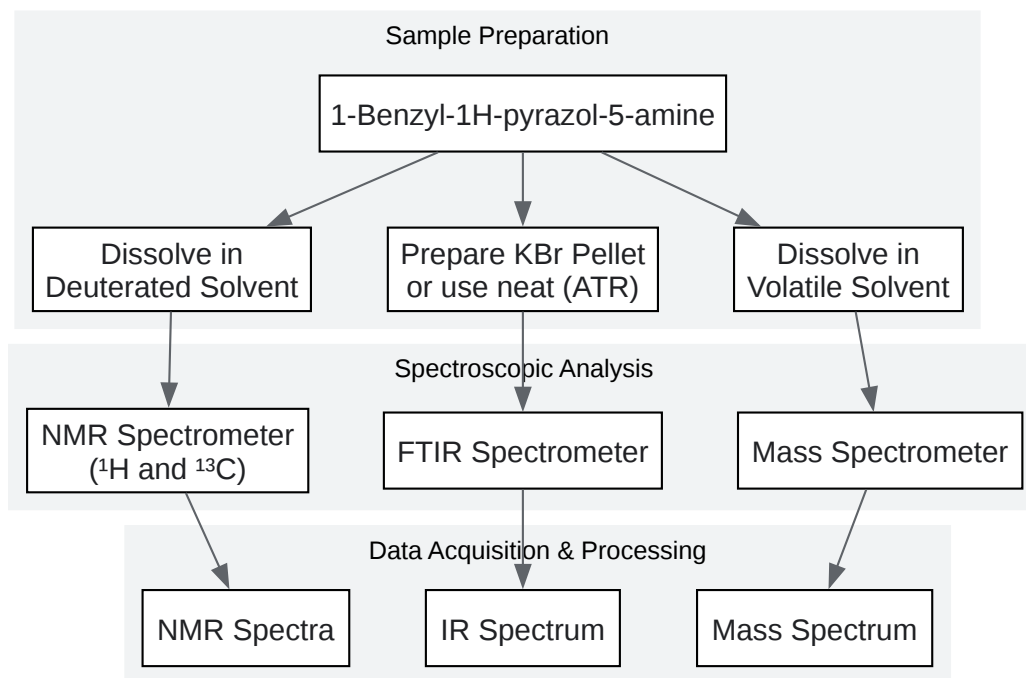
## Mass Spectrometry

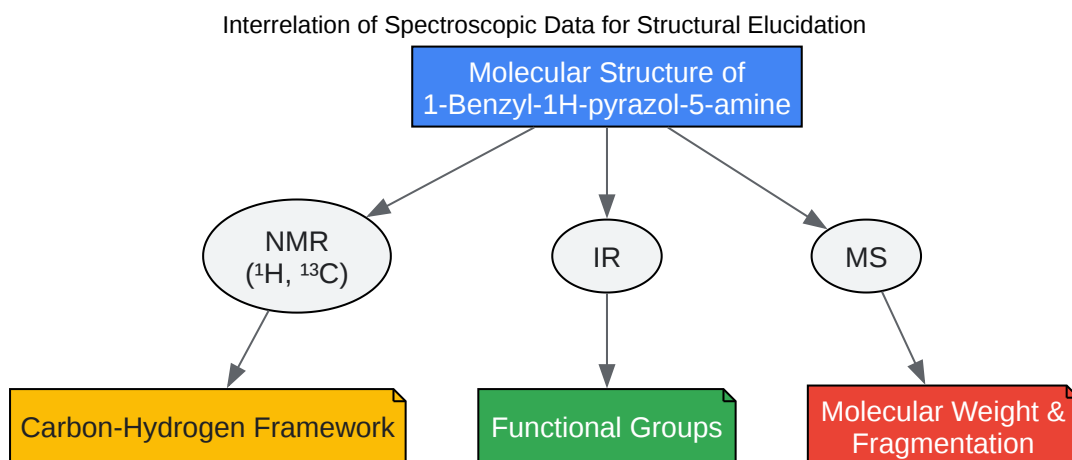
- **Sample Preparation:** Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
- **Instrumentation:** Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- **Data Acquisition:** Infuse the sample solution into the ion source. Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g.,  $m/z$  50-500).
- **Data Analysis:** Identify the molecular ion peak ( $[\text{M}+\text{H}]^+$  or  $[\text{M}]^+$ ) and major fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.

## Visualizations

The following diagrams illustrate the experimental workflow for spectral analysis and the logical relationship of the spectroscopic techniques.

## Experimental Workflow for Spectral Analysis





[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [In-depth Technical Guide: Spectral Analysis of 1-Benzyl-1H-pyrazol-5-amine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1265695#1-benzyl-1h-pyrazol-5-amine-spectral-data-nmr-ir-ms\]](https://www.benchchem.com/product/b1265695#1-benzyl-1h-pyrazol-5-amine-spectral-data-nmr-ir-ms)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)